molecular formula C13H30ClNO B14304893 1-(Decylamino)propan-2-ol;hydrochloride CAS No. 111908-29-3

1-(Decylamino)propan-2-ol;hydrochloride

Cat. No.: B14304893
CAS No.: 111908-29-3
M. Wt: 251.83 g/mol
InChI Key: UXLGSOOYXJEPCH-UHFFFAOYSA-N
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Description

1-(Decylamino)propan-2-ol;hydrochloride is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of a decylamino group attached to a propan-2-ol backbone, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Decylamino)propan-2-ol;hydrochloride typically involves the reaction of decylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting amino alcohol with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Decylamino)propan-2-ol;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

1-(Decylamino)propan-2-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 1-(Decylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

    1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the decyl chain.

    Propan-1-ol: A primary alcohol with a similar backbone but without the amino group.

    Decylamine: An amine with a similar decyl chain but lacking the hydroxyl group.

Uniqueness: 1-(Decylamino)propan-2-ol;hydrochloride is unique due to the presence of both the decylamino and hydroxyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

111908-29-3

Molecular Formula

C13H30ClNO

Molecular Weight

251.83 g/mol

IUPAC Name

1-(decylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C13H29NO.ClH/c1-3-4-5-6-7-8-9-10-11-14-12-13(2)15;/h13-15H,3-12H2,1-2H3;1H

InChI Key

UXLGSOOYXJEPCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCC(C)O.Cl

Origin of Product

United States

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